OH-Manoyl oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

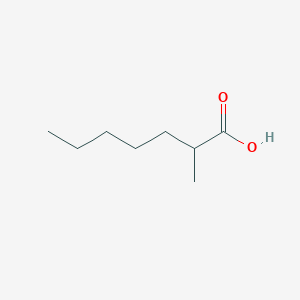

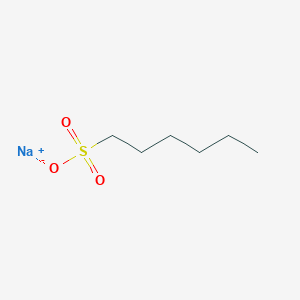

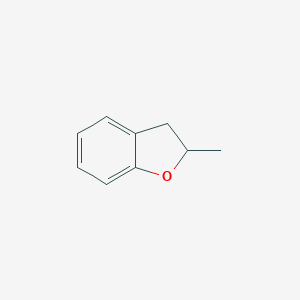

OH-Manoyl oxide, also known as Manoyl oxide, is a compound that belongs to labdane diterpenes . It is a compound of general formula C20H34O and a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .

Synthesis Analysis

The synthesis of OH-Manoyl oxide involves a novel “zeolite catalyst–solvent” system for the sustainable one-step synthesis of the terpenoid manoyl oxide . This system results in 90% yields at 135 °C and atmospheric pressure . The process uses a substrate-controlled methodology to achieve selectivity .Molecular Structure Analysis

The molecular structure of OH-Manoyl oxide is confirmed by organelle purification and chemical analysis . The labdane diterpene backbone is typically synthesized by two successive reactions catalyzed by two distinct classes of diterpene synthases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of OH-Manoyl oxide are driven by solvent. The activation energy barrier decreases in the presence of appropriate solvents . The process involves the use of a zeolite catalyst .Physical And Chemical Properties Analysis

OH-Manoyl oxide is a compound of general formula C20H34O . It is a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .科学的研究の応用

Oxidation of Organic Contaminants

OH-Manoyl oxide plays a crucial role in the oxidation of organic contaminants. The iron oxide-catalyzed production of hydroxyl radical (*OH) from hydrogen peroxide (H2O2) has been instrumental in oxidizing organic pollutants in soils and groundwater. This process is dependent on the concentration of iron oxide and H2O2, with different solids producing *OH at varying rates (Kwan & Voelker, 2003).

Biotransformations with Filamentous Fungi

Microbial transformations of manoyl oxides by filamentous fungi have been utilized to introduce hydroxyl groups into substrates. This technique has been particularly effective in creating new, highly oxygenated, bioactive manoyl-oxide compounds with diverse biological properties. Forskolin and its derivatives have been the primary focus, with their ability to activate adenylate cyclase being a key area of study (García-Granados et al., 2007).

Surface-mediated Production of Hydroxyl Radicals

OH-Manoyl oxide is implicated in the surface-mediated production of hydroxyl radicals, particularly in the context of nanosized iron oxides in nanotechnology. The surface of γ-Fe(2)O(3) nanoparticles has been shown to mediate the production of hydroxyl radicals under certain conditions, which has implications for both the efficiency and biotoxicity of these nanomaterials (Voinov et al., 2011).

Photocatalytic CO2 Reduction

OH-Manoyl oxide has been identified as key in the photocatalytic reduction of CO2 to carbon-based fuels. The combination of hydroxides and oxygen vacancies in non-stoichiometric indium oxide nanoparticles, In2O3-x(OH)y, has been shown to be effective in reducing CO2 to CO under solar irradiation (Hoch et al., 2014).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) leverage the hydroxyl radical (·OH), generated in part by OH-Manoyl oxide, for environmental remediation. These processes are effective in destroying or degrading toxic pollutants and converting recalcitrant pollutants into biodegradable compounds (Sirés et al., 2014).

Electrocatalysis

OH-Manoyl oxide plays a role in electrocatalysis, particularly in the oxygen evolution reaction (OER) in alkaline solutions. Small nanoparticles of nickel oxide and nickel hydroxide, associated with OH-Manoyl oxide, have shown excellent catalytic activity in OER (Stern & Hu, 2014).

Safety And Hazards

将来の方向性

特性

CAS番号 |

122757-60-2 |

|---|---|

製品名 |

OH-Manoyl oxide |

分子式 |

C20H34O2 |

分子量 |

306.5 g/mol |

IUPAC名 |

[(3R,4aS,6aR,10aR,10bS)-3-ethenyl-4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]methanol |

InChI |

InChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1 |

InChIキー |

CMXOSVFYCJCFHE-PPLKHSGQSA-N |

異性体SMILES |

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC[C@](O3)(CO)C=C)C)(C)C |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |

正規SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |

同義語 |

16-hydroxy-13-manoyl oxide OH-manoyl oxide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)